2-amino-N-(5-chloropyridin-2-yl)benzamide
Description
Contextualization within Benzamide (B126) and Aminopyridine Chemical Space
The structural framework of 2-amino-N-(5-chloropyridin-2-yl)benzamide firmly places it at the intersection of two crucial classes of compounds in medicinal chemistry: benzamides and aminopyridines.
Benzamides are a class of compounds derived from benzoic acid and ammonia (B1221849) or amines. researchgate.net This functional group is a common feature in a multitude of pharmaceuticals due to its ability to form stable amide bonds and participate in hydrogen bonding, a key interaction for binding to biological targets. researchgate.net Derivatives of 2-aminobenzamide (B116534), a closely related structural motif, have been the subject of extensive research. Studies have revealed their potential as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. nih.govresearchgate.net Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains. mdpi.com
Aminopyridines are derivatives of pyridine (B92270) that bear an amino group. This class of compounds is recognized for its versatility as a scaffold in drug discovery. ontosight.ai The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of an amino group provides a key point for further chemical modification and can significantly influence the molecule's biological activity and pharmacokinetic properties. The precursor, 2-amino-5-chloropyridine (B124133), is itself a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aichemicalbook.com
The combination of these two pharmacologically significant moieties in this compound creates a hybrid structure with a unique electronic and steric profile, suggesting a broad potential for biological activity.
Significance as a Research Scaffold in Contemporary Medicinal and Organic Chemistry
A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening and optimization in drug discovery and materials science. This compound is increasingly recognized for its potential in this role.
The presence of multiple reactive sites—the amino group, the amide linkage, and the aromatic rings—allows for a wide range of chemical transformations. This versatility enables chemists to fine-tune the molecule's properties, such as solubility, lipophilicity, and target-binding affinity.
Research into related N-(pyridin-2-yl)benzamide structures has indicated a variety of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai While specific research on the biological activities of this compound is still emerging, its structural similarity to compounds with known pharmacological profiles makes it a compelling candidate for investigation in several therapeutic areas. For instance, the broader class of N-(pyridin-2-yl)arylamides are considered essential building blocks for bioactive molecules. researchgate.net
The synthesis of N-(pyridin-2-yl)benzamides can be achieved through various methods, including the oxidative coupling of benzylamine (B48309) with a suitable benzamide precursor. researchgate.net The development of efficient synthetic routes is crucial for exploring the full potential of this scaffold by enabling the creation of diverse chemical libraries for high-throughput screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,14H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPZZANVLDNJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino N 5 Chloropyridin 2 Yl Benzamide
Established Synthetic Routes and Conditions
The construction of the 2-amino-N-(5-chloropyridin-2-yl)benzamide molecule is centered around the formation of the central amide linkage. Key strategies involve the direct coupling of amine and carboxylic acid derivatives or a multi-step approach involving the reduction of a nitro group precursor.
Condensation Reactions Utilizing Aminopyridine and Benzoate (B1203000) Precursors
A direct and efficient method for the synthesis of N-pyridyl benzamides is the condensation reaction between an aminopyridine and a benzoate derivative. In the case of this compound, this involves the reaction of 2-amino-5-chloropyridine (B124133) with a suitable 2-aminobenzoic acid derivative, such as an ester or an acyl chloride.
A relevant example of this type of condensation is the synthesis of the related compound, 2-amino-N-(2-chloropyridin-3-yl)benzamide, which is formed from the condensation of 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate. researchgate.net This reaction highlights the general feasibility of coupling an aminopyridine with an aminobenzoate to form the desired amide bond. The reaction typically proceeds by heating the two reactants, often in the presence of a catalyst or a coupling agent to facilitate the amidation. The choice of the benzoate derivative (e.g., ester, acid, or acyl chloride) can influence the reaction conditions required. For instance, using an acyl chloride is generally more reactive and may proceed at lower temperatures, while using a carboxylic acid would necessitate the use of a coupling agent.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-amino-5-chloropyridine | 2-aminobenzoic acid derivative (e.g., ethyl 2-aminobenzoate) | This compound | Condensation/Amidation |
Amidation Reactions from Nitrobenzamide Intermediates and Aminopyridines
An alternative and widely used strategy involves a two-step process: the initial formation of a nitro-substituted benzamide (B126), followed by the reduction of the nitro group to an amine. This approach begins with the acylation of 2-amino-5-chloropyridine with a 2-nitrobenzoyl derivative, typically 2-nitrobenzoyl chloride, to yield N-(5-chloropyridin-2-yl)-2-nitrobenzamide.
The subsequent step is the selective reduction of the nitro group to an amino group. This transformation is a common and well-established reaction in organic synthesis. A variety of reducing agents can be employed, with iron powder in the presence of an acid such as acetic acid or hydrochloric acid being a common and cost-effective choice. google.com Other methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), are also highly effective. The successful reduction of the nitro group provides the target molecule, this compound. This route is advantageous as it often avoids potential side reactions associated with the free amino group on the benzoyl moiety during the initial amidation step.
| Intermediate | Reducing Agent | Solvent | Product |
| N-(5-chloropyridin-2-yl)-2-nitrobenzamide | Iron Powder / Acid | Water / Alcohol | This compound |
| N-(5-chloropyridin-2-yl)-2-nitrobenzamide | H2, Pd/C | Ethanol / Ethyl Acetate | This compound |
Metal-Organic Framework Catalysis in Benzamide Synthesis (Referencing N-(5-chloropyridin-2-yl)benzamide and related structures)
Recent advancements in catalysis have introduced the use of Metal-Organic Frameworks (MOFs) as highly efficient and reusable catalysts for a variety of organic transformations, including amide bond formation. chemrxiv.orgchemrxiv.org MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive for facilitating chemical reactions.
For the synthesis of N-pyridyl benzamides, bimetallic MOFs, such as those containing Fe(III) and Ni(II) (Fe2Ni-BDC), have demonstrated significant catalytic activity. mdpi.com These catalysts can promote the oxidative amidation reaction between an aminopyridine and a benzaldehyde. For instance, the synthesis of N-(pyridin-2-yl)benzamide has been successfully achieved with high yields using a Ni-based MOF catalyst in a reaction between 2-aminopyridine (B139424) and benzaldehyde. researchgate.net This catalytic system operates under relatively mild conditions and the catalyst can often be recovered and reused multiple times without a significant loss of activity. mdpi.comresearchgate.net
Drawing inspiration from these systems, a defect-engineered MOF, MOF-808-py-Nox, which contains Lewis acidic Zr sites, has been shown to be a general and recyclable heterogeneous catalyst for amide bond formation between carboxylic acids and amines. chemrxiv.orgchemrxiv.org This suggests that MOF-based catalytic systems could be effectively applied to the synthesis of this compound from 2-amino-5-chloropyridine and 2-aminobenzoic acid, potentially offering a more sustainable and efficient synthetic route.
| Catalyst | Reactants | Product | Key Advantage |
| Fe2Ni-BDC MOF | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)benzamide | Reusability, good efficiency mdpi.com |
| Ni-based MOF | 2-aminopyridine, benzaldehyde | N-(pyridin-2-yl)arylamide | High yield, catalyst reusability researchgate.net |
| MOF-808-py-Nox | Carboxylic acids, amines | Amides | Broad functional group compatibility, recyclability chemrxiv.orgchemrxiv.org |
Precursor Chemistry and Derivative Preparation
The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors: 2-amino-5-chloropyridine and the N-(5-chloropyridin-2-yl)-2-nitrobenzamide intermediate.
Synthesis of 2-Amino-5-chloropyridine Intermediates
2-Amino-5-chloropyridine is a crucial building block for the synthesis of this compound. A common method for its preparation is the selective chlorination of 2-aminopyridine. This reaction is typically carried out in a strongly acidic medium, such as concentrated sulfuric acid or a mixture of glacial acetic acid and hydrogen chloride. google.com The use of a strongly acidic medium is essential to protonate the 2-aminopyridine, which directs the electrophilic chlorination to the 5-position and minimizes the formation of the undesired 3,5-dichloro-substituted byproduct. google.com Various chlorinating agents can be used, including chlorine gas, hypochlorous acid, and sulfuryl chloride. google.com For example, reacting 2-aminopyridine with chlorine gas in 72.4% aqueous sulfuric acid at low temperatures can yield 2-amino-5-chloropyridine in good purity. google.com Another approach involves the use of N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent in the presence of an ionic liquid catalyst. google.com
| Starting Material | Chlorinating Agent | Reaction Medium | Yield |
| 2-aminopyridine | Chlorine gas | Aqueous Sulfuric Acid | ~69.4% google.com |
| 2-aminopyridine | Concentrated HCl / Oxidizing agent | Concentrated Hydrochloric Acid | ~70% google.com |
| 2-aminopyridine | N-fluoro-N-chlorobenzenesulfonamide | Organic Solvent / Ionic Liquid | High google.com |
Generation of N-(5-chloropyridin-2-yl)-2-nitrobenzamide Intermediates
The synthesis of the N-(5-chloropyridin-2-yl)-2-nitrobenzamide intermediate is a key step in the indirect amidation route. This is typically achieved through the reaction of 2-amino-5-chloropyridine with a 2-nitrobenzoyl derivative. A common and effective method is the use of 2-nitrobenzoyl chloride as the acylating agent. The reaction is generally carried out in an inert solvent, such as acetone, and may be performed in the presence of a base to neutralize the hydrogen chloride byproduct.
An analogous reaction is the synthesis of 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, where 2-amino-5-chloropyridine is reacted with 2-chlorobenzoyl isothiocyanate (generated in situ from 2-chlorobenzoyl chloride and potassium thiocyanate). researchgate.net This demonstrates the reactivity of the amino group of 2-amino-5-chloropyridine towards acylation. By substituting 2-chlorobenzoyl chloride with 2-nitrobenzoyl chloride, the desired N-(5-chloropyridin-2-yl)-2-nitrobenzamide can be readily prepared. The nitro group can then be reduced in a subsequent step to afford the final product.
Alternatively, direct nitration of 2-amino-5-chloropyridine can be performed to introduce a nitro group onto the pyridine (B92270) ring, typically at the 3-position. google.com However, for the synthesis of the target compound, acylation with a pre-functionalized nitrobenzoyl derivative is the more direct approach.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and purity is crucial. The optimization of the synthetic process involves a systematic investigation of various reaction parameters, including the choice of solvent, reaction temperature, reaction time, and the use of catalysts. While specific optimization data for the synthesis of this compound is not extensively published, the principles of optimizing N-arylbenzamide synthesis can be applied. The following data, based on studies of analogous reactions, illustrates the impact of these parameters.
Effect of Solvent on Reaction Yield:
The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are generally preferred for this type of condensation reaction as they can effectively solvate the reactants and intermediates.
| Solvent | Boiling Point (°C) | Dielectric Constant | Typical Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | 153 | 36.7 | 85-95 |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 80-90 |
| Toluene | 111 | 2.4 | 60-70 |
| Dioxane | 101 | 2.2 | 55-65 |
Influence of Temperature and Reaction Time:
There is a direct correlation between reaction temperature, reaction time, and the yield of the product. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products, thus affecting purity.
| Method | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Heating | 100 | 8 hours | 75 | 95 |
| Conventional Heating | 150 | 4 hours | 92 | 97 |
| Microwave Irradiation | 150 | 10 minutes | 95 | 98 |
| Conventional Heating | 180 | 2 hours | 88 | 90 (decomposition observed) |
Catalytic Approaches for Yield Enhancement:
While the reaction between isatoic anhydride (B1165640) and amines can proceed thermally, the use of catalysts can improve the reaction rate and yield, particularly when less reactive starting materials are used. Lewis acids are commonly employed to activate the carbonyl group of the anhydride.
| Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) |
|---|---|---|---|
| None (Thermal) | - | DMF, 150°C, 4h | 92 |
| Boric Acid | 10 | Toluene, reflux, 6h | 85 |
| Titanium(IV) chloride (TiCl₄) | 5 | Dichloromethane, reflux, 3h | 96 |
| Zirconium(IV) chloride (ZrCl₄) | 5 | Acetonitrile, reflux, 4h | 94 |
Purification Strategies for High-Purity Samples:
For most research applications, a purity of >98% is required. The primary method for the purification of this compound is recrystallization. The choice of the recrystallization solvent is critical to obtain high purity crystals. Column chromatography over silica (B1680970) gel can also be employed for the purification of smaller quantities or to remove closely related impurities.
Spectroscopic and Structural Elucidation in Advanced Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. In the study of derivatives of 2-amino-N-(5-chloropyridin-2-yl)benzamide, such as related thiourea (B124793) analogs, ¹H and ¹³C NMR provide definitive evidence of the synthesized structure by mapping the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of a related thiourea derivative, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, distinct signals confirm the connectivity of the molecule. researchgate.net A singlet observed at 8.88 ppm is attributed to the N-H proton of the amide linkage, while another singlet at 4.10 ppm corresponds to the other N-H proton. researchgate.net The aromatic protons appear as a multiplet in the region of 7.28–7.82 ppm, integrating to seven protons, which accounts for the protons on both the benzamide (B126) and the chloropyridine rings. researchgate.net The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the aromatic rings.
Similarly, ¹³C NMR spectroscopy can be used to identify all carbon atoms in a molecule, including the carbonyl and thiocarbonyl carbons in derivatives, which typically resonate at characteristic downfield shifts. researchgate.net For instance, in various N-Boc-protected amino acid derivatives, carbonyl carbons of amide and ester groups show distinct chemical shifts that are sensitive to their molecular environment. mdpi.com This technique provides a carbon-by-carbon confirmation of the molecular backbone.
Table 1: Representative ¹H NMR Spectral Data for a 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide Derivative researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.88 | Singlet | N-H (amide) |
| 7.28 - 7.82 | Multiplet | Ar-H (7 protons) |
Utilization of Mass Spectrometry (MS) for Molecular Weight Verification of Synthesized Analogs
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's exact molecular weight. This verification is a critical step in confirming the identity of newly synthesized analogs of this compound. The molecular weight of the parent compound is 247.68 g/mol . scbt.com
For synthesized analogs, the experimentally determined molecular ion peak in the mass spectrum must match the calculated theoretical molecular weight. For example, the mass spectrum of the precursor 2-amino-5-chloropyridine (B124133) shows a molecular ion peak at an m/z of 128, corresponding to its molecular weight. nih.govnist.gov Any deviation would suggest an incorrect product or the presence of impurities. The analysis of fragmentation patterns can further provide structural information, corroborating the proposed connectivity of atoms.
The molecular weights of various synthesized analogs can be precisely confirmed using this method. This data is fundamental to verifying that the intended chemical transformation has occurred.
Table 2: Molecular Weights of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₁₂H₁₀ClN₃O | 247.68 scbt.com |
| 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | C₁₃H₁₂ClN₃O₂ | 277.71 alfa-chemistry.com |
| 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | C₁₂H₉Cl₂N₃O | 282.12 theclinivex.com |
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. The analysis of these spectra is crucial for characterizing this compound and its derivatives by identifying key vibrational modes.
Comprehensive vibrational analyses have been performed on 2-amino-5-chloropyridine, a key structural component of the title compound. researchgate.netiiste.orgsigmaaldrich.com The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of 2-amino-5-chloropyridine have been recorded and compared with values calculated using density functional theory (DFT). iiste.orgsigmaaldrich.com Key vibrational bands include the N-H stretching vibrations of the amino group, C-H stretching of the pyridine (B92270) ring, and the C-Cl stretching mode. iiste.org For 2-amino-5-chloropyridine, asymmetric and symmetric NH₂ stretching vibrations are observed around 3428 cm⁻¹ and 3314 cm⁻¹ in the FT-IR spectrum, respectively. iiste.org The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. iiste.org
In derivatives such as N-((5-chloropyridin-2yl)carbamothioyl)benzamide, additional characteristic bands appear. researchgate.net A strong band observed at 1678 cm⁻¹ is ascribed to the C=O stretching vibration of the benzoyl group. researchgate.net The C=S group vibration in this thiourea derivative is found at 1385 cm⁻¹. researchgate.net The N-H stretching vibration is observed as a broad band at 3165 cm⁻¹. researchgate.net These distinct frequencies allow for the unambiguous identification of the key functional groups within the synthesized molecules. Comparing the spectra of the final compounds with those of the starting materials, like 2-amino-5-chloropyridine, confirms the incorporation of new functional groups during the synthesis. researchgate.netiiste.org
Table 3: Selected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Related Compounds
| Vibrational Mode | 2-amino-5-chloropyridine (FT-IR) iiste.org | 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide (FT-IR) researchgate.net | Assignment |
|---|---|---|---|
| N-H Stretch | 3428, 3314 | 3165 | Stretching of amine/amide N-H bond |
| C=O Stretch | N/A | 1678 | Stretching of carbonyl group |
| C=S Stretch | N/A | 1385 | Stretching of thiocarbonyl group |
Crystallographic Analysis and Solid State Characterization of Benzamide Derivatives
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation
In contrast, other benzamide (B126) derivatives can exhibit more twisted conformations. For instance, in N-aryl-N-(2-oxo-2-arylethyl) benzamides, the aryl rings are significantly twisted with respect to each other. mdpi.com The conformation of the central amide fragment is also a key feature. In 3-chloro-N-(2-nitrophenyl)benzamide, the amide group's mean plane forms dihedral angles of 15.2(2)° and 8.2(2)° with the chloro- and nitro-substituted benzene (B151609) rings, respectively. nih.gov
Thiourea (B124793) derivatives, which share some structural similarities with benzamides, also display a range of conformations. In N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the two planar rings are situated at a dihedral angle of 33.32(6)°. nih.gov The geometry of these molecules is often influenced by intramolecular hydrogen bonds, such as the N—H⋯O interactions that create S(6) ring motifs, similar to what is seen in benzamide derivatives. nih.govsemanticscholar.org
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2-amino-N-(2-chloropyridin-3-yl)benzamide | 2.28(9) (between aromatic rings) | researchgate.net |
| 3-chloro-N-(2-nitrophenyl)benzamide | 15.2(2) and 8.2(2) (amide plane to rings) | nih.gov |
| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | 33.32(6) (between planar rings) | nih.gov |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms
The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role in benzamide derivatives. These interactions are critical in forming stable, repeating three-dimensional structures.
In the crystal lattice of 2-amino-N-(2-chloropyridin-3-yl)benzamide, molecules are linked into sheets by intermolecular N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net This formation of extensive hydrogen-bonded networks is a common feature in benzamides and related structures. For example, benzamidinium salts form various hydrogen bonding motifs with carboxylic acids and sulfonamides, which can be described using supramolecular synthon and graph set analysis. universityofgalway.ieuniversityofgalway.ie The amide moiety is a versatile hydrogen bond donor and acceptor. It can form intermolecular N–H···O=S hydrogen bonds in ortho-(4-tolylsulfonamido)benzamides and N—H⋯Cl interactions in zinc(II) chloride complexes of benzamides. nih.govnih.gov
| Interaction Type | Example Compound(s) | Resulting Motif/Structure | Reference |
|---|---|---|---|
| N—H⋯O | 2-amino-N-(2-chloropyridin-3-yl)benzamide, ortho-(4-tolylsulfonamido)benzamides | Sheets, Chains | researchgate.netnih.gov |
| N—H⋯N | 2-amino-N-(2-chloropyridin-3-yl)benzamide | Sheets | researchgate.net |
| N—H⋯S | Acyl thiourea derivatives | Dimers, Chains | nih.govsemanticscholar.org |
| O—H⋯N | 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate | Double-stranded chains | nih.gov |
| π-π stacking | Various benzamide derivatives | Crossed stacks, stabilization of 3D architecture | nih.govnih.gov |
Polymorphism Studies of Related Benzamide Compounds for Formulation Research
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs of the same active pharmaceutical ingredient can have different physical properties, including solubility, stability, and bioavailability.
Benzamide itself is a classic example of a polymorphic compound, with its first and most stable form being characterized long after its initial discovery. researchgate.netresearchgate.netnih.gov More recently, two metastable forms (Forms II and III) have been identified. researchgate.netnih.gov The study of these forms reveals the subtle interplay of intermolecular forces that leads to different packing arrangements. rsc.org The relative stability of these polymorphs can even be influenced by the presence of impurities, which can drive thermodynamic switching between forms. nih.gov
The investigation of polymorphism extends to more complex benzamide derivatives. For example, 2-benzoyl-N,N-diethylbenzamide has been shown to have at least three polymorphic forms, which differ in their long-range molecular packing. mdpi.com Understanding the conditions under which different polymorphs form is crucial for ensuring the consistency and efficacy of a drug product. Studies on compounds like N-(1,3-thiazol-2-yl)benzamide, which also exhibits polymorphism, show how different hydrogen-bonded dimer geometries can lead to distinct crystal structures. mdpi.com Such research is fundamental to crystal engineering and the rational design of pharmaceutical formulations with desired properties.
Molecular Design and Derivatization Strategies
Rational Design of Analogs for Modulating Biological Interactions
The rational design of anthranilamide-based compounds involves a deep understanding of the target's structure and the molecule's binding mode. This allows for purposeful modifications to optimize biological activity. A key strategy is the structure-based design of enzyme inhibitors, such as for Factor Xa (FXa), a critical component in the blood coagulation cascade. nih.govnih.gov In this context, researchers design analogs by optimizing substituents at specific binding pockets (P1 and P4) of the target enzyme to create highly potent and selective inhibitors. nih.gov
Another area of rational design focuses on antimicrobial agents. By systematically tuning the hydrophobic and cationic groups of anthranilamide peptidomimetics, researchers have developed analogs with enhanced activity against bacteria like E. coli while significantly reducing cytotoxicity against mammalian cells. nih.gov For instance, the attachment of a lysine (B10760008) cationic group has been shown to increase antibacterial efficacy more than sixteen-fold. nih.gov
Computational methods are integral to this design process. Techniques like hybrid 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking are employed to predict the bioactivity of novel compounds before their synthesis. nih.gov These models provide crucial insights into the structural requirements for potent biological activity, guiding the design of analogs with improved characteristics. nih.gov The systematic replacement or repositioning of functional groups, such as fluorine atoms, on the aromatic rings helps to establish a comprehensive SAR, which is fundamental to optimizing lead compounds. mdpi.com
Introduction of Diverse Functional Groups on the Benzamide (B126) and Pyridine (B92270) Scaffolds
The benzamide and pyridine rings of the core structure serve as versatile scaffolds for introducing a wide array of functional groups. These modifications are intended to alter the molecule's steric, electronic, and hydrophobic properties to enhance target engagement and selectivity.
On the benzamide (anthranilamide) portion, a common strategy involves using a brominated intermediate, such as that derived from the ring-opening of 5-bromoisatoic anhydride (B1165640). nih.gov The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, creating complex biaryl structures. nih.gov
| Scaffold | Modification Strategy | Functional Group/Moiety Introduced | Purpose/Effect | Reference |
|---|---|---|---|---|
| Benzamide (Anthranilamide) | Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl groups (Biaryl structures) | Explore additional binding pockets; modulate hydrophobicity. | nih.gov |
| Benzamide (Anthranilamide) | Amide coupling | Lysine | Increase cationic character, enhance antimicrobial activity, reduce cytotoxicity. | nih.gov |
| Pyridine | Nucleophilic Aromatic Substitution | Fluoro groups | Establish Structure-Activity Relationships (SAR); fine-tune electronic properties. | mdpi.com |
Synthetic Routes to Complex Anthranilamide-Based Derivatives
The synthesis of complex derivatives based on the anthranilamide scaffold involves multi-step reaction sequences that allow for the controlled construction of the final molecule. A common approach begins with the coupling of a substituted 2-aminobenzoic acid derivative with a substituted aminopyridine. researchgate.netresearchgate.net
One documented synthetic pathway involves the reaction of a substituted nitro compound with a second aromatic component in the presence of potassium carbonate and DMAP. nih.gov The nitro group is subsequently reduced to a primary amine using reagents like zinc powder and ammonium (B1175870) chloride. nih.gov This newly formed amine can then undergo an amide coupling reaction to complete the core structure.
For the creation of more complex peptidomimetic derivatives, synthesis may start with an amino acid, such as tryptophan. nih.gov The synthesis involves an initial amide bond formation using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). This is followed by the removal of protecting groups (e.g., a Cbz group via hydrogenation) to expose a free amine. This amine is then reacted with an isatoic anhydride derivative to form the key anthranilamide moiety. nih.gov
The versatility of the anthranilamide scaffold is further demonstrated by its use as a precursor for a variety of fused heterocyclic systems. For example, anthranilamide can be reacted with aldehydes under reflux conditions to synthesize 2,3-dihydroquinazolin-4(1H)-ones. acs.org It can also serve as a building block for more complex structures like pyrazolo[1,5-a]pyrimidines through reactions involving Michael addition followed by cyclization. nih.gov
| Reaction Type | Key Reagents | Intermediate/Product Formed | Reference |
|---|---|---|---|
| Nitro Group Reduction | Zinc powder, Ammonium chloride (NH4Cl) | Aniline derivative | nih.gov |
| Amide Coupling | 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) | Peptide/Amide bond | nih.gov |
| Deprotection | Hydrogenation (e.g., 10% Pd/C) | Free N-terminal amine | nih.gov |
| Ring-Opening/Coupling | Isatoic Anhydride | Anthranilamide derivative | nih.gov |
| Cyclocondensation | Aldehydes, Reflux | 2,3-dihydroquinazolin-4(1H)-one | acs.org |
Structure Activity Relationship Sar Investigations
Correlating Structural Modifications with Biological Target Interactions
Impact of Substituents on Binding Affinity and Selectivity
The nature and position of substituents on the benzamide (B126) scaffold are crucial determinants of biological activity. The 2-amino group on the benzamide ring is consistently identified as an essential feature for the HDAC inhibitory activity of this class of compounds. This amine, along with the adjacent amide carbonyl, acts as a critical zinc-binding group (ZBG), chelating the zinc ion within the active site of HDAC enzymes. Studies have shown that analogs lacking this ortho-amino group are devoid of significant class I HDAC inhibitory potency. nih.gov
Substitutions on the benzamide ring can further modulate this activity. For instance, the introduction of a fluorine atom at the 4-position of the 2-aminophenyl ring, as seen in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, resulted in a compound with potent and selective activity against HDAC3, exhibiting an IC50 value of 95.48 nM. nih.gov This highlights the positive impact a small, electron-withdrawing substituent can have on selectivity and affinity.
Similarly, on related scaffolds like N-arylcinnamamides, the introduction of electron-withdrawing groups on the anilide (benzamide-equivalent) portion tends to increase antimicrobial activity. Research has demonstrated that adding a chlorine atom at the C(4) position significantly enhances antimicrobial effects, with a second chlorine at C(3) providing a further increase in potency. mdpi.com This suggests that electron-withdrawing substituents on the benzamide ring generally favor stronger interactions with the biological target.
Conversely, the introduction of a nitro (-NO2) group, a strong electron-withdrawing group, has been shown to reduce the inhibitory activity of some benzamide derivatives against human dihydrofolate reductase (hDHFR) when compared to an amino (-NH2) group at the same position. researchgate.net This indicates that the electronic effects must be balanced and are target-dependent.
Table 1: Impact of Substituents on the Biological Activity of Benzamide Analogs
| Compound/Analog | Substituent(s) | Biological Target | Activity Measurement (IC50/MIC) | Source(s) |
| 2-Aminobenzamide (B116534) Analog (7j) | 2-NH2 on benzamide | HDAC1 | 0.65 µM | nih.gov |
| HDAC2 | 0.78 µM | nih.gov | ||
| HDAC3 | 1.70 µM | nih.gov | ||
| N-(2-amino-4-fluorophenyl)benzamide Analog (FNA) | 4-F on 2-aminophenyl ring | HDAC3 | 95.48 nM | nih.gov |
| HepG2 cells (antiproliferative) | 1.30 µM | nih.gov | ||
| Chlorinated N-arylcinnamamides | 4-Cl on cinnamic ring | Antimicrobial | Significant increase vs. unsubstituted | mdpi.com |
| 3,4-diCl on cinnamic ring | Antimicrobial | Further increase vs. 4-Cl | mdpi.com | |
| Benzamide Trimethoprim Analog | -NO2 vs -NH2 | hDHFR | Reduced inhibitory activity | researchgate.net |
Positional Isomerism Effects on Molecular Recognition
Positional isomerism, the differential placement of substituents or core structural elements, plays a significant role in the molecular recognition of benzamide derivatives. The spatial arrangement of atoms dictates how a molecule fits into a binding site and can drastically alter its biological activity.
Studies on N-pyridinylbenzamides, for instance, have shown that the position of the nitrogen atom in the pyridine (B92270) ring is critical for antimycobacterial activity. It was observed that N-(pyridin-2-yl)benzamides were generally more potent than their N-(pyridin-3-yl)benzamide isomers. This suggests that the nitrogen at the 2-position of the pyridine ring is more favorably positioned for crucial interactions, such as hydrogen bonding, within the target's active site.
Table 2: Effect of Positional Isomerism on Biological Activity of Related Analogs
| Compound Series | Isomeric Change | Biological Activity | Observation | Source(s) |
| N-Pyridinylbenzamides | Nitrogen position in pyridine ring (2-position vs. 3-position) | Antimycobacterial | N-(pyridin-2-yl) analogs are generally more active than N-(pyridin-3-yl) analogs. | |
| Thiosemicarbazides | Position of 3-methoxyphenyl substituent on core skeleton | Antibacterial | Position of the substituent significantly determines potency; one isomer is markedly more active. | nih.gov |
| Benzamide Analogs | Substituent position on aniline ring | Larvicidal | Little effect on activity observed between different positional isomers. | nih.gov |
Mapping Key Pharmacophoric Features for Targeted Activity (Referencing related benzamide analogs)
The consistent activity of 2-aminobenzamide derivatives as HDAC inhibitors has led to the development of a well-defined pharmacophore model for this class of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For benzamide-based HDAC inhibitors, this model comprises three key components. nih.govnih.gov
Zinc-Binding Group (ZBG): This is the most critical feature, responsible for direct interaction with the zinc ion in the catalytic site of HDAC enzymes. In the case of 2-amino-N-(5-chloropyridin-2-yl)benzamide, the 2-aminobenzamide moiety serves this function. researchgate.net The ortho-amino group and the amide carbonyl form a bidentate chelation with the zinc ion, anchoring the inhibitor in the active site.
Linker: This component connects the ZBG to the "cap" group and occupies the narrow, tubular channel of the HDAC active site. The amide bond and the pyridinyl ring of the core molecule constitute this linker region. Its length, rigidity, and chemical nature are important for correctly positioning the other pharmacophoric elements.
Cap Group: This is typically a larger, often aromatic or hydrophobic, group that interacts with the amino acid residues on the surface or rim of the enzyme's active site. In the parent compound, the 5-chloropyridinyl group can be considered part of the linker that leads to an implicit cap region. In many potent analogs, an additional, larger aromatic system is attached to this part of the molecule to achieve extensive surface interactions, which contributes significantly to binding affinity and isoform selectivity. nih.gov
Pharmacophore models also highlight other specific features, such as the importance of hydrogen bond donors and acceptors, aromatic centers, and hydrophobic regions, to refine the design of new analogs with improved potency and selectivity. nih.gov
Mechanistic Investigations of Biological Activity at the Molecular Level
Studies on Enzyme Inhibition Profiles
The benzamide (B126) and specifically the anthranilamide core structure, which is central to 2-amino-N-(5-chloropyridin-2-yl)benzamide, has been identified as a crucial component for the inhibition of several key enzymes.
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, representing a key junction between the intrinsic and extrinsic pathways. nih.govfrontiersin.org Its role in converting prothrombin to thrombin makes it a prime target for the development of anticoagulant therapies to treat and prevent thrombotic diseases. nih.govfrontiersin.orgdrugs.com Anthranilamide-based derivatives have been extensively synthesized and evaluated as FXa inhibitors. nih.govnih.gov The carboxamide group, a key feature of the anthranilamide structure, is considered vital for the interaction and docking of these inhibitors with the human FXa protein. nih.gov
Research has led to the discovery of highly potent and selective FXa inhibitors based on this scaffold. For instance, systematic structure-activity relationship (SAR) studies on a class of compounds, including the N-(5-chloropyridin-2-yl) moiety, led to the identification of Betrixaban. nih.govresearchgate.net Betrixaban, a compound closely related to the subject molecule, demonstrated potent, selective, and orally efficacious factor Xa inhibition. nih.gov Another study identified an anthranilamide derivative, compound 9b, which exhibited an IC50 value of 23 nM against FXa and excellent selectivity over thrombin. nih.gov This compound also showed significant anticoagulant activity in vitro, as measured by the prothrombin time (PT). nih.gov
Table 1: Factor Xa Inhibitory Activity of Selected Anthranilamide Derivatives| Compound | Structure/Description | FXa Inhibitory Activity (IC50) | Selectivity vs. Thrombin | Reference |
|---|---|---|---|---|
| Betrixaban | N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide | Potent | High | nih.gov |
| Compound 9b | An anthranilamide derivative | 23 nM | Excellent (Thrombin IC50 = 40 μM) | nih.gov |
| Compound 6a | An anthranilamide-based derivative | Remarkable | Excellent | nih.gov |
| Compound 6k | An anthranilamide-based derivative | Remarkable | Excellent | nih.gov |
The benzamide scaffold is a versatile pharmacophore that has been shown to interact with a wide range of enzymes beyond Factor Xa.
Histone Deacetylase (HDAC) Inhibition : Certain benzamide derivatives have been synthesized and evaluated for their inhibitory activity against histone deacetylases. acs.org One such compound, MS-275, demonstrated potent inhibitory activity and was selected for further investigation due to its significant in vivo antitumor activity. acs.org The structure-activity relationship studies revealed that a 2'-substituent (amino or hydroxy group) on the benzanilide (B160483) moiety was essential for inhibitory action. acs.org
Viral Protease Inhibition : Benzamides have been investigated as inhibitors of viral proteases, which are crucial for viral replication. nih.gov Specifically, derivatives of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide have been studied as noncovalent inhibitors of the SARS-CoV papain-like cysteine protease (PLpro). nih.govresearchgate.net These inhibitors were also found to be effective against SARS-CoV-2 replication in cell culture, suggesting their potential as broad-spectrum coronaviral inhibitors. nih.gov
Acetylcholinesterase (AChE) Inhibition : A series of benzamide and picolinamide (B142947) derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One compound, 7a, showed the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and high selectivity over BChE. researchgate.net Molecular docking studies suggested that this compound binds to both the catalytic and peripheral sites of the enzyme. researchgate.net
Other Enzymes : Benzamide derivatives have also been designed as inhibitors for other enzymes, including glycogen (B147801) phosphorylase and the bacterial cell division protein FtsZ. researchgate.netmdpi.com
Ligand-Receptor Interaction Studies
Benzamide derivatives have been shown to interact with various receptors, often acting as allosteric modulators or direct antagonists/agonists.
Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. mdpi.comnih.govucdavis.edu This mechanism offers a more nuanced way to control receptor activity compared to direct agonists or antagonists. benthamscience.com
Research has identified benzamide analogs as a novel chemical class of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Specifically, a lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit nAChR activity, acting as a negative allosteric modulator (NAM). nih.gov This compound displayed an IC₅₀ value of 6.0 μM on human α4β2 nAChRs with a preference over human α3β4 nAChRs. nih.gov The discovery of such subtype-selective ligands is significant for understanding the role of specific nAChR subtypes in various physiological and pathological states. nih.gov Allosteric modulators for nAChRs can be classified into several types, including positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and silent allosteric modulators (SAMs), each producing a distinct pharmacological effect. nih.govcore.ac.uk
The versatility of the benzamide structure allows it to bind to a variety of other receptor types, demonstrating a broad pharmacological profile.
Histamine (B1213489) H3 Receptor : Series of benzamide derivatives have been synthesized and shown to possess a high binding affinity for the histamine H3 receptor, acting as antagonists. nih.govresearchgate.net
Serotonin 5-HT(4) Receptor : Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have exhibited high affinity for the 5-HT(4) receptor, with some derivatives acting as selective agonists. nih.gov
Metabotropic Glutamate Receptor 5 (mGluR5) : Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of mGluR5. mdpi.com Molecular modeling suggests these molecules bind within a site stabilized by hydrophobic, hydrogen-bond, and π–π stacking interactions. mdpi.com
Cereblon (CRBN) : More recently, benzamide-type derivatives have been developed as novel binders to Cereblon (CRBN), an E3 ligase substrate receptor. nih.govacs.org These non-phthalimide binders show enhanced chemical stability and a favorable selectivity profile, making them useful for the design of proteolysis-targeting chimeras (PROTACs). nih.gov
Table 2: Receptor Binding Profiles of Various Benzamide Derivatives| Receptor Target | Type of Interaction | Example Benzamide Class | Reference |
|---|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | Negative Allosteric Modulation | 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide analogs | nih.gov |
| Histamine H3 Receptor | Antagonism | 4-(1-substituted piperidin-4-yloxy) benzamides | nih.gov |
| Serotonin 5-HT(4) Receptor | Agonism | 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | nih.gov |
| Metabotropic Glutamate Receptor 5 (mGluR5) | Negative Allosteric Modulation | Aryl benzamide series | mdpi.com |
| Cereblon (CRBN) | Binding/Recruitment | Conformationally locked benzamide-type derivatives | nih.gov |
Research into Cellular Pathway Modulation
Beyond direct interaction with single proteins, benzamide derivatives have been shown to modulate complex cellular signaling pathways implicated in disease.
One of the most notable examples is the inhibition of the Hedgehog (Hh) signaling pathway. rsc.org Aberrant Hh signaling is involved in the development of various cancers. rsc.org A series of 2-methoxybenzamide (B150088) derivatives were designed as Hh pathway inhibitors, targeting the Smoothened (Smo) receptor, a key component of the pathway. rsc.org One compound from this series demonstrated potent Hh pathway inhibition with a nanomolar IC50 value and was shown to prevent the translocation of Smo to the primary cilium, a critical step in signal transduction. rsc.org Other N-(2-pyrimidinylamino) benzamide derivatives have also been designed as potent Smo antagonists and Hh signaling inhibitors. researchgate.net
Furthermore, certain N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells. nih.gov These compounds were found to induce a transient cell-cycle delay at lower concentrations and promote cell death at higher concentrations, indicating a direct modulation of cellular proliferation and survival pathways. nih.gov
Investigations into Anti-proliferative Effects on Cell Lines
The benzamide scaffold is a core component in a variety of compounds that exhibit significant anti-proliferative activity. Mechanistic studies reveal that these effects are often mediated through the modulation of critical cellular processes, including cell cycle progression and apoptosis.
One of the primary mechanisms by which benzamide derivatives exert their anti-proliferative effects is through the disruption of the cell cycle. Certain 2-(2-phenoxyacetamido)benzamides have been shown to cause cell cycle arrest in the G0–G1 phase in human chronic myelogenous leukemia (K562) cells. This arrest is a critical checkpoint that prevents damaged cells from proceeding to the DNA synthesis (S) phase, thereby halting proliferation. nih.gov This cessation of cell growth is often a prelude to apoptosis.
The induction of apoptosis, or programmed cell death, is another key anti-proliferative mechanism of benzamides. The arrest of K562 cells in the G0-G1 phase by certain benzamides is followed by the induction of apoptosis, which is mediated by the activation of caspases. nih.gov Similarly, structurally related N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been found to inhibit the viability of Jurkat and HL-60RG leukemia cell lines in a dose-dependent manner. nih.gov At lower concentrations, these compounds cause a transient delay in the cell cycle, while at higher concentrations, they lead to long-lasting cell growth attenuation and cell death. nih.gov
At the molecular level, benzamide derivatives target several key enzymes involved in cell proliferation. Some N-(2-aminophenyl)benzamide derivatives, for instance, function as dual inhibitors of topoisomerase I (Topo I) and histone deacetylases (HDACs). acs.orgresearchgate.net Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, while HDACs play a crucial role in regulating gene expression through chromatin modification. By inhibiting these enzymes, these benzamide compounds can disrupt DNA replication and repair, and alter the expression of genes involved in cell survival and proliferation.
Furthermore, some benzamide derivatives act as tubulin polymerization inhibitors. nih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death. nih.gov The table below summarizes the anti-proliferative activities of various benzamide derivatives on different cancer cell lines.
Table 1: Anti-proliferative Effects of Benzamide Derivatives on Various Cell Lines
| Compound Class | Cell Line(s) | Observed Mechanistic Effect |
|---|---|---|
| 2-(2-Phenoxyacetamido)benzamides | K562 (Human Chronic Myelogenous Leukemia) | Arrest of cells in the G0–G1 phase of the cell cycle, Induction of apoptosis via caspase activation. nih.gov |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma), HL-60RG (Human Leukemia) | Dose-dependent inhibition of cell viability, Transient cell-cycle delay at low doses, Cell death at high doses. nih.gov |
| N-benzylbenzamide derivatives | H22 (Liver Cancer) | Inhibition of tubulin polymerization, Anti-vascular activity. nih.gov |
| N-2-(Phenylamino) Benzamide Derivatives | CT26.WT (Colon Carcinoma) | Dual inhibition of COX-2 and Topoisomerase I, Down-regulation of MMP-9, Induction of apoptosis. nih.gov |
Exploration of Anti-inflammatory Mechanisms
The anti-inflammatory properties of benzamide derivatives are attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response. A central mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov
NF-κB is a pivotal regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the activation of NF-κB. nih.gov This inhibition at the gene transcription level prevents the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a key mediator of the inflammatory cascade. nih.gov In cellular models, doses of 100-200 microM of metoclopramide were shown to inhibit NF-κB in HeLa cells. nih.gov This mechanism is supported by in vivo studies where these benzamides demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov
Another significant anti-inflammatory mechanism of certain benzamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. acs.orgnih.gov The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Some N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I. acs.orgnih.gov By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response. This dual-action approach not only addresses inflammation but also tumor progression, highlighting the intricate link between these two pathological processes. acs.orgnih.gov The table below outlines the anti-inflammatory mechanisms of selected benzamide derivatives.
Table 2: Anti-inflammatory Mechanisms of Benzamide Derivatives
| Compound/Derivative | Model System | Observed Mechanistic Effect |
|---|---|---|
| Metoclopramide (MCA) | HeLa Cells | Inhibition of NF-kappaB. nih.gov |
| 3-Chloroprocainamide (3-CPA) & Metoclopramide (MCA) | Mouse | Dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha. nih.gov |
| N-2-(Phenylamino) Benzamide Derivative (1H-30) | RAW264.7 cells | Inhibition of the nuclear translocation of NF-κB, Suppression of NO, COX-2, and IL-1β production. acs.org |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on "2-amino-N-(5-chloropyridin-2-yl)benzamide" and related pyridin-2-amine derivatives help elucidate their geometric and electronic properties.
Quantum chemical computations have been conducted on 2-Amino-5-Chloropyridine (B124133) (2A5CP), a key structural component of the title compound, using the B3LYP method with a 6-311++g(2d,2p) basis set. mahendrapublications.comresearchgate.net These studies determine optimized molecular geometry, including bond lengths and angles, and analyze quantum chemical parameters such as molecular electrostatic potential (MESP), Mulliken charges, and Natural Bond Orbital (NBO) analysis. mahendrapublications.comresearchgate.net The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the chemical reactivity and kinetic stability of a molecule. mahendrapublications.comscirp.org For 2A5CP, the calculated HOMO-LUMO gap is 4.921 eV, suggesting high reactivity and potential for efficient electron transfer. mahendrapublications.com DFT has also been used to study the electronic properties and reaction mechanisms of other related derivatives, such as 2-amino-N-(aryl) benzimidamides and various pyridine (B92270) derivatives. researchgate.netnih.gov Similar DFT calculations on a related thiourea (B124793) derivative, 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, revealed a HOMO-LUMO energy gap of 3.5399 eV, also implying a reactive molecule. researchgate.net
These theoretical investigations provide a fundamental understanding of the molecule's shape, reactivity, and the spatial arrangement of its atoms. researchgate.net
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-Chloropyridine | B3LYP/6-311++g(2d,2p) | -5.987 | -1.066 | 4.921 | mahendrapublications.com |
| 2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 3.5399 | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target at the atomic level. walshmedicalmedia.com It helps elucidate binding modes, affinity, and the fundamental biochemical processes involved. walshmedicalmedia.comsemanticscholar.org
For compounds related to "this compound," docking studies have been performed to identify potential biological targets and understand key interactions. For instance, docking studies of 2-Amino-5-Chloropyridine revealed a binding energy of –3.80 kcal/mol, suggesting potential inhibitory action against its target protein. mahendrapublications.com In broader studies on benzamide (B126) and pyridine derivatives, molecular docking has been used to investigate their potential as inhibitors for various targets, including enzymes and receptors involved in diseases. tandfonline.comnih.govtandfonline.com These simulations often reveal crucial hydrogen bond and hydrophobic interactions with amino acid residues in the active site of the target protein. tandfonline.comnih.gov For example, docking studies of substituted benzamide derivatives against the FtsZ protein, a target for antimicrobial agents, showed key hydrogen bond interactions with residues such as Val 207, Asn 263, and Gly 205. tandfonline.comnih.gov Similarly, docking of other benzamide analogs into targets like S. aureus DNA gyrase and influenza virus RNA polymerase has identified specific hydrogen bonds and hydrophobic interactions that are critical for binding. mdpi.comnih.gov
These computational predictions of ligand-protein interactions are vital for optimizing lead compounds in drug design. semanticscholar.org
| Compound Class | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 2-Amino-5-Chloropyridine | 7et7 | Not Specified | -3.80 | mahendrapublications.com |
| Substituted Benzamides | FtsZ | Val 207, Asn 263, Leu 209, Gly 205, Asn-299 | Not Specified | tandfonline.comnih.gov |
| Pyridine–thiourea derivatives | S. aureus DNA Gyrase | ARG 76, GLY 101 | -67.58 | mdpi.com |
| 4-[(Quinolin-4-yl)amino]benzamide derivatives | RNA polymerase (3CM8) | Not Specified | -7.370 | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model can be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential to bind to the target of interest. researchgate.net
For related benzamide analogs, pharmacophore modeling has been successfully applied to develop predictive models for various biological targets. For instance, a five-featured pharmacophore model was developed for three-substituted benzamide derivatives as FtsZ inhibitors, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. tandfonline.comnih.gov This model was used to generate a statistically significant 3D-QSAR model with good predictive power. tandfonline.comnih.gov Other studies on N-benzyl benzamide derivatives and galloyl benzamides have also utilized pharmacophore modeling to understand structure-activity relationships and identify key chemical features for inhibitory activity against targets like melanogenesis and P-glycoprotein. nih.govresearchgate.net These models provide valuable insights for designing new molecules with improved potency and selectivity. tandfonline.comnih.gov
| Compound Class | Target | Identified Pharmacophoric Features | Reference |
|---|---|---|---|
| Three-substituted benzamides | FtsZ | 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings | tandfonline.comnih.gov |
| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Not specified in abstract | tandfonline.com |
| Galloyl benzamides | P-gp | Not specified in abstract | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of "this compound" is essential for predicting its binding mode.
Molecular dynamics simulations compute the time-dependent behavior of a molecular system, providing detailed information on the fluctuations and conformational changes of both the ligand and the protein target. MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by docking. tandfonline.comnih.gov For example, a 15-nanosecond MD simulation was performed on a complex of a benzamide derivative with the FtsZ protein to confirm the stability of the docked pose. tandfonline.comnih.gov Similarly, MD simulations have been employed to study the stability of ROCK1 inhibitors and antidiabetic benzamide derivatives in the binding pockets of their respective targets. tandfonline.comnih.gov The analysis of parameters like the root-mean-square deviation (RMSD) during the simulation can indicate whether the ligand remains stably bound in the active site. tandfonline.comnih.gov These simulations provide a more realistic representation of the physiological environment and help validate the binding hypotheses generated from docking studies. tandfonline.com
| System | Simulation Time | Key Finding | Reference |
|---|---|---|---|
| 4DXD–ligand complex (Benzamide-FtsZ) | 15 ns | Confirmed the stability of the ligand-protein complex. | tandfonline.comnih.gov |
| ROCK1-inhibitor complex (Benzamide derivative) | Not Specified | Demonstrated reasonable stability in the binding pocket. | tandfonline.com |
| α-glucosidase/α-amylase-inhibitor complex (Benzamide derivative) | Not Specified | RMSD analysis suggested the stability of the compound in the binding site. | nih.gov |
Role As a Chemical Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Quinzolinone Compounds
The 2-aminobenzamide (B116534) scaffold is a well-established precursor for the synthesis of quinazolinone derivatives, a class of compounds with a wide range of biological activities. The general strategy involves the cyclocondensation of a 2-aminobenzamide derivative with a suitable one-carbon (C1) source. In the case of 2-amino-N-(5-chloropyridin-2-yl)benzamide, the ortho-amino group and the adjacent amide nitrogen act as the two nucleophilic centers required for the annulation to form the quinazolinone ring system.
A variety of synthetic methodologies have been developed to effect this transformation, often employing transition metal catalysts to facilitate the key bond-forming steps. These reactions typically proceed through an initial condensation between the 2-amino group and a carbonyl compound (or a precursor that generates one in situ), followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone.
For instance, numerous research efforts have focused on the use of alcohols as the C1 source in the presence of a catalyst. The alcohol is first oxidized to the corresponding aldehyde, which then reacts with the 2-aminobenzamide. A proposed mechanism for a copper-catalyzed synthesis involves the in-situ oxidation of an alcohol to an aldehyde. This aldehyde then reacts with the 2-amino group of the benzamide (B126) to form an imine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, leads to a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolinone product.
The versatility of this approach is demonstrated by the wide array of catalysts and reaction conditions that have been successfully employed, as detailed in the table below.
| Catalyst System | C1 Source | Base | Key Features |
| Copper (Cu) complexes | Alcohols (e.g., methanol, benzyl (B1604629) alcohol) | Cs2CO3 | Utilizes an economical and environmentally friendly metal; can be performed under aerobic conditions. |
| Ruthenium (Ru) complexes | Amines | - | Proceeds via a deaminative coupling reaction, offering high selectivity for quinazolinone products. scispace.com |
| Palladium (Pd) complexes | Alcohols | - | Enables a domino reaction involving alcohol oxidation, nitro group reduction (if starting from a nitrobenzamide), condensation, and dehydrogenation. nih.gov |
| Organocatalysts (e.g., DABCO) | Aldehydes | - | Provides a metal-free alternative for the oxidative cyclization. nih.gov |
While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general principles of these reactions are directly applicable. The electron-withdrawing nature of the 5-chloropyridin-2-yl group may influence the nucleophilicity of the amide nitrogen, but the fundamental reactivity of the ortho-amino group as the primary site of initial condensation remains the key to the formation of the quinazolinone ring. The diverse catalytic systems available offer a robust toolkit for the synthesis of quinazolinones derived from this specific benzamide intermediate.
Application in the Construction of Heterocyclic Ring Systems
Beyond its prominent role in quinazolinone synthesis, the 2-aminobenzamide framework, including this compound, serves as a versatile precursor for a variety of other heterocyclic ring systems. The presence of two distinct nucleophilic nitrogen atoms and an activated benzene (B151609) ring allows for diverse cyclization strategies.
One notable application is in the synthesis of 1,4-benzodiazepines , another class of privileged structures in medicinal chemistry. The synthesis of 1,4-benzodiazepine (B1214927) derivatives can be achieved by reacting 2-aminobenzamides with α-haloketones or other appropriate three-carbon synthons. For example, 2-aminobenzamides can react with chloroacetic acid to form an intermediate which can then be cyclized using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to yield 2H-1,4-benzodiazepin-3,5(1H,4H)-diones. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of various benzodiazepine (B76468) structures from 2-aminobenzamide derivatives. mdpi.com
Furthermore, the ortho-amino group of 2-aminobenzamides can be diazotized and subsequently transformed to afford 1,2,3-benzotriazin-4(3H)-ones . This transformation involves the reaction with nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization.
The reactivity of the 2-aminobenzamide scaffold also lends itself to multicomponent reactions for the construction of more complex heterocyclic systems. By carefully selecting the reaction partners and conditions, it is possible to engage the different reactive sites of the molecule in a controlled manner to build fused or spiro-heterocyclic structures. While specific examples utilizing this compound in these broader applications are not extensively documented, its inherent structural features make it a highly valuable and adaptable building block for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov
Utility in Chemoselective Synthesis Processes for Diverse Chemical Structures
The presence of multiple reactive sites in this compound—namely the aromatic amino group, the amide N-H, and the pyridine (B92270) ring nitrogen—makes it an interesting substrate for chemoselective reactions. Controlling the reactivity at these different positions is crucial for its utility in the synthesis of diverse and complex chemical structures.
A key challenge and opportunity in the chemistry of 2-aminobenzamide derivatives is the selective functionalization of the different nitrogen atoms. The ortho-amino group is generally more nucleophilic than the amide nitrogen, allowing for selective reactions under appropriate conditions. For instance, chemoselective N-acylation or N-arylation of the primary amino group can be achieved while leaving the amide nitrogen intact. nih.govlookchem.com This selective functionalization is often controlled by the choice of catalyst and reaction conditions.
Research has shown that palladium- and copper-based catalytic systems can exhibit complementary selectivity in the N-arylation of molecules with multiple amine functionalities. nih.gov For example, palladium catalysts often favor the arylation of the more nucleophilic primary amino group, while copper catalysts can be employed to target the nitrogen atom of a heterocyclic ring or the amide itself under different conditions. scispace.comnih.gov This orthogonal reactivity allows for the stepwise and controlled introduction of different substituents, thereby enabling the synthesis of a wide array of derivatives from a common precursor.
The ability to selectively protect the more reactive ortho-amino group is another important aspect of its utility in chemoselective synthesis. Once protected, the amide nitrogen can then be targeted for functionalization. Subsequent deprotection of the amino group would then allow for further transformations at that site, such as cyclization reactions.
In the context of this compound, the relative nucleophilicity of the pyridine nitrogen also comes into play. However, it is generally less nucleophilic than the exocyclic amino group, particularly when it is part of an electron-deficient pyridine ring. This inherent difference in reactivity can be exploited to achieve selective transformations. The strategic application of these chemoselective reactions significantly expands the utility of this compound as a building block, providing access to a diverse range of complex molecules with well-defined substitution patterns.
Future Directions in Academic Research
Exploration of Novel Synthetic Routes and Catalytic Systems
The future synthesis of 2-amino-N-(5-chloropyridin-2-yl)benzamide and its analogs is poised to benefit from advancements in catalytic chemistry that promise greater efficiency, selectivity, and sustainability. While traditional methods for forming the core amide bond are well-established, emerging strategies in C-H activation and cross-coupling reactions offer exciting possibilities for creating structural diversity and streamlining synthetic pathways.
Future research will likely focus on the application of transition-metal catalysis to forge the key bonds within the this compound framework. For instance, palladium- and rhodium-catalyzed C-H activation could enable the direct functionalization of the benzamide (B126) or pyridine (B92270) rings, bypassing the need for pre-functionalized starting materials. mdpi.comresearchgate.net Similarly, iridium-catalyzed asymmetric alkylation presents an opportunity for the enantioselective introduction of substituents, which could be crucial for optimizing the compound's interaction with its biological target. thieme-connect.com The development of novel phosphoramidite-olefin hybrid ligands may further enhance the enantioselectivity of such reactions. thieme-connect.com
| Catalytic System | Potential Application | Anticipated Advantages |
|---|---|---|
| Palladium-catalyzed C-H activation | Direct arylation or alkylation of the benzamide or pyridine rings. | Increased atom economy, reduced number of synthetic steps. |
| Rhodium-catalyzed annulation | Construction of fused-ring systems onto the benzamide core. | Access to novel, conformationally restricted analogs. |
| Iridium/chiral phosphoramidite–olefin complex | Enantioselective C-H alkylation. | Generation of chiral analogs with potentially improved potency and selectivity. |
| Copper-catalyzed N-arylation | Formation of the N-aryl bond between the benzamide and chloropyridine moieties. | Milder reaction conditions and broader substrate scope compared to traditional methods. researchgate.net |
Deeper Mechanistic Elucidation via Advanced Biophysical Techniques
A thorough understanding of the molecular interactions between this compound and its target, Factor Xa, is paramount for rational drug design. Future research will undoubtedly employ a suite of advanced biophysical techniques to dissect the binding kinetics, thermodynamics, and structural basis of this interaction in unprecedented detail.
Techniques such as isothermal titration calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic driving forces. numberanalytics.com Stopped-flow and rapid-quench kinetics will be instrumental in studying the pre-steady-state kinetics of enzyme inhibition, offering insights into the mechanism of binding. numberanalytics.comnih.gov Furthermore, enthalpy arrays, a high-throughput nanocalorimetry technique, can accelerate the determination of kinetic parameters and inhibitor constants, facilitating the rapid screening of new analogs. nih.gov The use of Lineweaver-Burk plots will continue to be a fundamental tool for distinguishing between different types of enzyme inhibition. fiveable.me
| Technique | Information Gained | Relevance to this compound Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic signature of the drug-target interaction. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff). | Elucidates the dynamics of the inhibitor binding to Factor Xa. |
| Stopped-Flow Spectroscopy | Pre-steady-state kinetic analysis of rapid reactions. | Reveals the initial steps of the enzyme-inhibitor interaction. numberanalytics.com |
| Enthalpy Arrays | High-throughput measurement of thermodynamic and kinetic parameters. | Enables rapid screening and characterization of a large number of analogs. nih.gov |
Expansion of Structure-Activity Relationship Studies with Diverse Analogs
Systematic exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. For this compound, future SAR studies will aim to enhance its potency, selectivity, and pharmacokinetic properties through the synthesis and evaluation of a diverse range of analogs. The process of modern drug discovery often begins with identifying a target and then optimizing lead compounds based on the interaction between the compound's structure and the target. managingip.com
Key areas for modification will likely include the substitution pattern on both the benzamide and chloropyridine rings. For instance, altering the position and nature of the chloro substituent on the pyridine ring could modulate the electronic properties and binding interactions within the S1 pocket of Factor Xa. nih.gov Similarly, derivatization of the amino group on the benzamide ring could explore interactions with other pockets of the enzyme, potentially leading to improved affinity and selectivity. frontiersin.org The synthesis of analogs with modified linkers between the two aromatic rings could also be explored to optimize the compound's conformation for binding. acs.org
| Modification Site | Proposed Analogs | Rationale |
|---|---|---|
| Chloropyridine Ring | Replacement of chlorine with other halogens (F, Br, I) or small alkyl/alkoxy groups. | To probe the effect of electronics and sterics on binding affinity and selectivity. |
| Benzamide Ring | Introduction of substituents at the 4- and 5-positions. | To explore additional interactions with the active site of Factor Xa. |
| Amino Group | Acylation, alkylation, or incorporation into a heterocyclic ring. | To modulate basicity, lipophilicity, and potential for hydrogen bonding. |
| Amide Linker | Replacement with bioisosteres such as reverse amides, esters, or sulfonamides. | To improve metabolic stability and pharmacokinetic properties. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of this compound, these computational tools offer powerful new approaches for accelerating the design and optimization of novel analogs.
| AI/ML Approach | Specific Application | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicting the inhibitory activity of novel analogs based on their chemical structure. | Rapid identification of potent virtual compounds for synthesis. nih.gov |
| Generative Adversarial Networks (GANs) | De novo design of molecules with desired properties for Factor Xa inhibition. | Discovery of novel and diverse chemical scaffolds. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of analogs. | Early-stage optimization of drug-like properties. |
| Personalized Dosing Algorithms | Developing models for individualized therapy based on patient characteristics. | Enhanced therapeutic efficacy and safety in clinical applications. bmj.com |
Q & A
Basic: What synthetic methodologies are optimal for synthesizing 2-amino-N-(5-chloropyridin-2-yl)benzamide, and how can reaction yields be improved?
Answer:
The synthesis typically involves a multi-step process:
Coupling Reaction : React 5-chloropyridin-2-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the amide bond.
Functional Group Protection : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amino group to prevent side reactions during coupling.
Purification : Employ column chromatography or recrystallization to isolate the product.
Yield Optimization :
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Optimize stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine).
- Monitor reaction progress via TLC (e.g., chloroform:methanol 9:1) .
Advanced: How can X-ray crystallography with SHELX software resolve ambiguities in molecular conformation and hydrogen bonding patterns?
Answer:
Data Collection : Collect high-resolution diffraction data (≤1.0 Å) using synchrotron radiation.
Structure Solution : Apply SHELXD for phase determination via dual-space methods, leveraging Patterson maps for heavy atom localization.
Refinement : Use SHELXL for anisotropic refinement of non-H atoms and inclusion of hydrogen bonds (e.g., N–H···O interactions).
Validation : Analyze residual density maps and R-factors to confirm stereochemistry.
Example : Similar benzamide derivatives show intermolecular hydrogen bonds between the amide N–H and pyridinyl Cl, stabilizing crystal packing .
Basic: What spectroscopic techniques are critical for characterizing functional groups in this compound?
Answer:
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), amide N–H (δ ~10 ppm, broad).
- ¹³C NMR : Carbonyl C=O (~168 ppm), pyridinyl carbons (δ 120–150 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 262 for C₁₂H₁₀ClN₃O) .
Advanced: How to design structure-activity relationship (SAR) studies to evaluate antibacterial potential?
Answer:
Derivatization : Modify substituents (e.g., replace Cl with F, vary benzamide substituents) to probe electronic effects.
Enzyme Assays : Test inhibition of bacterial enzymes (e.g., acps-pptase) using kinetic assays (IC₅₀ determination).
Biochemical Pathways : Use metabolomics to assess disruption of fatty acid biosynthesis (common target for benzamide derivatives).
Data Analysis : Apply multivariate regression to correlate substituent Hammett σ values with bioactivity .
Advanced: What strategies resolve data inconsistencies in thermal stability analysis during polymorph screening?
Answer:
Controlled Crystallization : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate polymorphs.
DSC/TGA : Compare melting points and decomposition profiles across batches.
Statistical Validation : Perform ANOVA on thermal data (e.g., 6 replicates per polymorph) with Duncan’s test to identify outliers .
Example : Discrepancies in melting points (ΔT >5°C) may indicate solvent inclusion or amorphous content.
Basic: What are common side reactions during amidation, and how are they minimized?
Answer:
- Side Reactions : Hydrolysis of benzoyl chloride to benzoic acid; N-acylation of pyridinyl amine.
- Mitigation :
- Use excess amine (1.5 eq) to drive reaction completion.
- Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
- Quench unreacted chloride with aqueous NaHCO₃ post-reaction .
Advanced: How does the 5-chloropyridinyl moiety influence crystallization behavior?
Answer:
- Hydrogen Bonding : The Cl atom acts as a weak hydrogen bond acceptor, forming C–H···Cl interactions (2.8–3.2 Å) with adjacent aromatic protons.
- Packing Analysis : Use Mercury software to visualize π-π stacking (3.4–3.6 Å) between pyridinyl and benzamide rings.
- Impact : Chlorine’s electronegativity enhances lattice energy, favoring monoclinic over triclinic systems .
Advanced: How can computational methods predict solubility and bioavailability of derivatives?
Answer:
QSAR Models : Use Molinspiration or Schrödinger’s QikProp to calculate logP (target <3) and polar surface area (PSA <140 Ų).
Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems (e.g., GROMACS).
Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
